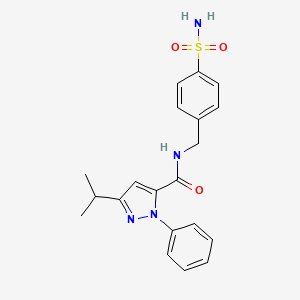![molecular formula C16H18N4O2S B10991736 2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10991736.png)
2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: , also known by its chemical structure (CAS#: 2234284-82-1), is a compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
準備方法
Synthetic Routes:
- One method involves the cyclization of amido-nitriles to form disubstituted imidazoles. Fang et al. reported a protocol using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
- The reaction conditions allow for various functional groups, including arylhalides and heterocycles.
Industrial Production:
- Industrial-scale production methods are not widely documented, but research laboratories often synthesize this compound for specific applications.
化学反応の分析
Reactions:
Oxidation: It may undergo oxidation reactions, but specific examples are scarce.
Substitution: The compound can participate in nucleophilic substitution reactions.
Reduction: Reduction of the imidazole ring or other functional groups is plausible.
Common Reagents and Conditions:
Nickel catalysts: Used in the cyclization process.
Amido-nitriles: Starting materials for the cyclization reaction.
Major Products:
- The desired product is 2,4-disubstituted NH-imidazoles.
科学的研究の応用
Medicine: Investigate its potential as a drug candidate due to its heterocyclic structure.
Chemistry: Explore its reactivity and applications in synthetic chemistry.
Biology: Study its interactions with biological targets.
作用機序
- The compound’s mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
類似化合物との比較
Uniqueness: Highlight its distinct features compared to other imidazole derivatives.
Similar Compounds: Explore related compounds such as other indole-based imidazoles or thiadiazoles.
Remember that this compound’s applications are multifaceted, and ongoing research continues to uncover its potential
特性
分子式 |
C16H18N4O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-(4-methoxyindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H18N4O2S/c1-10(2)15-18-19-16(23-15)17-14(21)9-20-8-7-11-12(20)5-4-6-13(11)22-3/h4-8,10H,9H2,1-3H3,(H,17,19,21) |
InChIキー |
NPNWEZIDILBZKN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B10991657.png)
![(2Z)-2-[(dimethylamino)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B10991662.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10991668.png)
![N-(3-chloro-4-fluorophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10991669.png)
methanone](/img/structure/B10991673.png)
![N~5~-carbamoyl-N~2~-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-D-ornithine](/img/structure/B10991676.png)
![N-(2-methoxybenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10991690.png)
![N-(2,5-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10991692.png)

![4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B10991705.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10991707.png)
![methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10991723.png)
![N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10991728.png)
![1-(6-chloropyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B10991734.png)
